molecular formula C9H7BrN2O2 B15336132 5-Bromo-4-(5-methyl-2-furyl)imidazole-2-carbaldehyde

5-Bromo-4-(5-methyl-2-furyl)imidazole-2-carbaldehyde

Cat. No.: B15336132
M. Wt: 255.07 g/mol
InChI Key: SPPLLCOHNCZOON-UHFFFAOYSA-N
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Description

MFCD33022759 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD33022759 typically involves a series of well-defined chemical reactions. One common method starts with the coupling of 1,4-diiodo-2,5-dibromobenzene with (3-cyanopropyl)di-isopropylsilyl acetylene. This intermediate is then connected using a dialkyne-type linker, functionalized with methoxynaphthalene units, and trimerized using 1,4-dibromobenzene linkers. The final step involves an aromatization reaction to yield the desired compound .

Industrial Production Methods

In an industrial setting, the production of MFCD33022759 may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also involve continuous flow reactors to ensure consistent production and minimize waste.

Chemical Reactions Analysis

Types of Reactions

MFCD33022759 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

MFCD33022759 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of MFCD33022759 involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the context of its application, such as its role in inhibiting a particular enzyme or modulating a signaling pathway .

Comparison with Similar Compounds

MFCD33022759 can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

5-bromo-4-(5-methylfuran-2-yl)-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C9H7BrN2O2/c1-5-2-3-6(14-5)8-9(10)12-7(4-13)11-8/h2-4H,1H3,(H,11,12)

InChI Key

SPPLLCOHNCZOON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=C(NC(=N2)C=O)Br

Origin of Product

United States

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